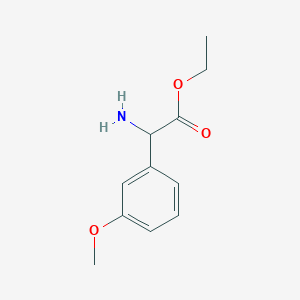
Ethyl 2-amino-2-(3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(3-methoxyphenyl)acetate is an organic compound with a molecular formula of C11H15NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 3-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired product.
Another method involves the reductive amination of ethyl 2-oxo-2-(3-methoxyphenyl)acetate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and enzymatic methods can also be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst such as copper(I) iodide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl 2-amino-2-(3-methoxyphenyl)ethanol.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The methoxy group enhances its binding affinity and specificity, while the amino group facilitates interactions with active sites.
Comparison with Similar Compounds
Ethyl 2-amino-2-(3-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-phenylacetate: Lacks the methoxy group, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-methoxyphenyl)acetate: The methoxy group is at the fourth position, which can affect its reactivity and interactions.
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate: The methoxy group is replaced with a hydroxy group, altering its solubility and hydrogen bonding capabilities.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
DAOGOEXQLUKVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















